![molecular formula C10H17NO3S B2817039 1-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 2224473-71-4](/img/structure/B2817039.png)
1-(7,7-Dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one
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Overview
Description
The compound is a derivative of thiazepan, which is a seven-membered heterocyclic compound containing nitrogen and sulfur . The presence of the dioxo group suggests that it has two carbonyl (C=O) groups .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a seven-membered ring (thiazepan) with various substitutions. The dimethyl-dioxo group suggests two methyl groups and two carbonyl groups attached to the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups (like the dioxo group) could make the compound more soluble in polar solvents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(7,7-dimethyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-4-9(12)11-6-5-10(2,3)15(13,14)8-7-11/h4H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCKQJLNVVRIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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